![molecular formula C13H18ClNO3 B1360395 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 34164-16-4](/img/structure/B1360395.png)

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Overview

Description

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 34164-16-4 . It has a molecular weight of 271.74 and its IUPAC name is 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide .

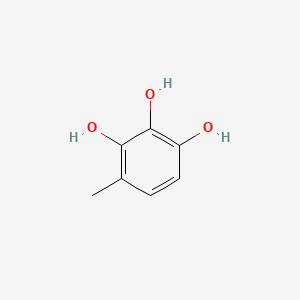

Molecular Structure Analysis

The InChI code for 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is 1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a powder at room temperature . The compound has a density of 1.144g/cm3 and a boiling point of 440.4ºC at 760 mmHg .Scientific Research Applications

Chemical Interactions and Environmental Implications

The research applications of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide encompass a range of chemical interactions and environmental implications. For instance, the study of chlorinated phenols, which share structural similarities with the compound, indicates their role as precursors in chemical processes like Municipal Solid Waste Incineration. These processes lead to the formation of dioxins, showcasing the compound's potential involvement in complex chemical reactions and environmental pathways (Peng et al., 2016). Furthermore, chlorophenoxy compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), which bear structural resemblance, have been associated with increased risks of certain cancers, although the evidence does not support a genotoxic mode of action (Stackelberg, 2013). This information can provide insights into the potential health and environmental impacts of related compounds like 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide.

Biogeochemical Processes

The interactions of similar chlorinated compounds in various biogeochemical processes underline the potential research applications of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. For instance, the role of chlorinated ethenes in hyporheic zones indicates their involvement in biotransformation processes that could be relevant for understanding the environmental behavior and degradation pathways of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (Weatherill et al., 2018).

Environmental Contamination and Toxicity

The environmental contamination and toxicity of structurally related compounds also shed light on potential research applications concerning the environmental impact and safety of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. Studies on compounds like chlorophenoxyacetic acid (MCPA) and their association with non-Hodgkin's lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma provide a framework for exploring the environmental and health-related implications of similar compounds (Stackelberg, 2013).

Analytical and Detection Techniques

The development of analytical techniques for compounds with structural similarities to 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can inform approaches for its detection and quantification. For instance, the advancement of biosensors for the detection of acrylamide, a compound with different functional groups but similar industrial applications, highlights the potential for developing sensitive, rapid detection methods for 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (Pundir et al., 2019).

Safety And Hazards

The compound is classified under GHS05 (Corrosion) and GHS07 (Acute Toxicity) hazard pictograms . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWIZVNHBDQQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955708 | |

| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |

CAS RN |

34164-16-4 | |

| Record name | Propionamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034164164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

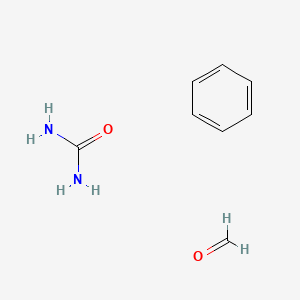

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)